(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-enoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-2-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups in organic synthesis.
tert-Butyldimethylsilane: A related compound used in various chemical reactions.
tert-Butyl carbamate: Another compound with a tert-butyl group used in organic synthesis.
Uniqueness
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is unique due to its combination of a TBDMS protecting group and a pent-2-enoic acid backbone. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H22O3Si |
---|---|
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+ |
InChI-Schlüssel |
DNUWITODPGFPGL-SOFGYWHQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C/C(=O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.